2,2-Diisoamyl-1,3-propanediol

Vue d'ensemble

Description

“2,2-Diisoamyl-1,3-propanediol” is a chemical compound that is used in the pharmaceutical industry . It is incorporated into formulations of drugs used to treat skin diseases, thanks to its moisturizing properties . It is also beneficial for the development of cosmetic dermatological preparations .

Molecular Structure Analysis

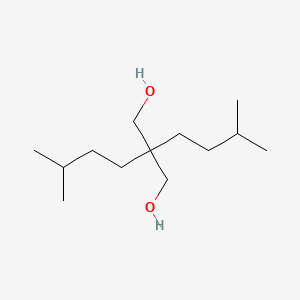

The molecular formula of “2,2-Diisoamyl-1,3-propanediol” is C13H28O2 . The compound is a solid at 20°C .

Physical And Chemical Properties Analysis

. It has a melting point of 91.0 to 95.0 °C . It is almost transparent in methanol .

Applications De Recherche Scientifique

Microbial Production and Purification of Diols

2,2-Diisoamyl-1,3-propanediol is closely related to the family of diols, such as 1,3-propanediol, which are significant in biotechnological applications. The microbial production of diols like 1,3-propanediol involves the bioconversion of renewable resources, showcasing an environmentally friendly and economically viable approach. The fermentation process, utilizing microorganisms like Clostridium butyricum and Klebsiella pneumoniae, is central to the biosynthesis of these compounds. However, challenges like low productivity and metabolite inhibition persist, prompting research into genetically engineered strains for enhanced yield and process efficiency. The downstream processing, involving separation and purification from fermentation broths, is critical, given that it accounts for a significant portion of the production costs. Advanced separation technologies, such as aqueous two-phase extraction, pervaporation, and reverse osmosis, are under exploration for their potential to improve yield, purity, and energy efficiency in the production of diols (Zhi-Long Xiu & A. Zeng, 2008; Miaomiao Yang et al., 2018; A. Zeng & W. Sabra, 2011).

Catalytic Conversion Processes

The catalytic hydrogenolysis of glycerol, yielding 1,3-propanediol, is another significant area of research. This process provides a promising synthesis route for propanediols, utilizing readily available glycerol. Various catalysts, including transition metals like Cu, Ni, Co, and noble metals such as Ru, Pt, Ir, Ag, have been studied for their efficacy in this conversion. The optimization of catalysts and reaction conditions is crucial for achieving high selectivity and yield under mild conditions, with some catalysts showing promise in synthesizing more valuable diols like 1,3-propanediol. The development of efficient preparation methods and modulation techniques for functionalized catalysts is an active area of research, aiming at enhancing the performance of catalysts in glycerol hydrogenolysis (Yanli Wang et al., 2015).

Advanced Chemical Synthesis

Research into the oxidative esterification of diols, including 2,2-disubstituted 1,3-propanediols, is pivotal in the synthesis of valuable chemicals. Studies using catalysts like titania-supported gold, palladium, and gold-palladium have shown that these catalysts can effectively convert diols to their esterified forms. This process is of particular interest for producing compounds like methyl 3-hydroxypropionate and 2-methyl-3-hydroxyisobutyrate from diols, with the reactivity of the diols being influenced by the presence of additional methyl groups. The pursuit of high selectivity in these reactions is essential for the synthesis of specific chemical compounds (Tatyana Kotionova et al., 2012).

Safety and Hazards

Mécanisme D'action

Chemical Structure

2,2-Diisoamyl-1,3-propanediol is a type of diol, a chemical compound that contains two hydroxyl groups . Its molecular formula is C13H28O2 .Physical Properties

This compound appears as a white to almost white powder or crystal . It has a melting point of 91.0 to 95.0 °C .Solubility

It is almost transparent in methanol .Propriétés

IUPAC Name |

2,2-bis(3-methylbutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRLBBFSRNKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659897 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diisoamyl-1,3-propanediol | |

CAS RN |

403519-64-2 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)

![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)

![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)